molecular formula C18H19N5O B2622323 N-(Naphthalen-1-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide CAS No. 2309585-53-1

N-(Naphthalen-1-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide

Cat. No. B2622323
CAS RN: 2309585-53-1
M. Wt: 321.384
InChI Key: PFGIBYSHPLPFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Naphthalen-1-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide, also known as NTAC, is a novel compound that has been synthesized for its potential applications in scientific research. This compound belongs to the class of azetidine derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(Naphthalen-1-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(Naphthalen-1-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-(Naphthalen-1-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(Naphthalen-1-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. N-(Naphthalen-1-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. N-(Naphthalen-1-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has also been shown to modulate immune responses by inhibiting the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(Naphthalen-1-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide for lab experiments is its high purity and yield. This makes it suitable for use in various assays and experiments. However, one of the limitations of N-(Naphthalen-1-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(Naphthalen-1-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide. One area of research is the development of N-(Naphthalen-1-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of N-(Naphthalen-1-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide, which can provide insights into its biological activities. Finally, the potential therapeutic applications of N-(Naphthalen-1-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide in various diseases should be further explored.

Synthesis Methods

N-(Naphthalen-1-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the synthesis of 1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazole, which is then coupled with 3-azetidinecarboxylic acid to form N-(Naphthalen-1-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide. The synthesis method has been optimized to yield high purity and yield of N-(Naphthalen-1-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide, making it suitable for scientific research applications.

Scientific Research Applications

N-(Naphthalen-1-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to possess a wide range of biological activities, making it a potential candidate for scientific research. One of the main applications of N-(Naphthalen-1-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. N-(Naphthalen-1-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c24-18(22-11-14(12-22)13-23-9-8-20-21-23)19-10-16-6-3-5-15-4-1-2-7-17(15)16/h1-9,14H,10-13H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGIBYSHPLPFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=CC3=CC=CC=C32)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(naphthalen-1-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.